[(2S,5R)-5-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}oxolan-2-yl]methanol
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Overview
Description
7-Deaza-2’,3’-dideoxyadenosine is a nucleoside analogue that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is known for its ability to inhibit the replication of the human immunodeficiency virus (HIV) and is used in the synthesis of oligodeoxyribonucleotides . Its unique structure and properties make it a valuable tool in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Deaza-2’,3’-dideoxyadenosine typically involves the modification of the adenine moiety and the pentose sugar. One common method includes the protection of the nucleoside, followed by functionalization at specific positions. For instance, the α-d anomers of 7-Deaza-2’,3’-dideoxyadenosine can be synthesized and functionalized with clickable side chains . The reaction conditions often involve the use of phosphoramidites and solid-phase synthesis techniques .
Industrial Production Methods: Industrial production of 7-Deaza-2’,3’-dideoxyadenosine may involve large-scale synthesis using similar methods as described above. The process includes the protection of nucleosides, functionalization, and purification to achieve high yields and purity. The compound is then stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 7-Deaza-2’,3’-dideoxyadenosine undergoes various chemical reactions, including substitution and functionalization. For example, it can be functionalized with octadiynyl side chains to create clickable adducts .
Common Reagents and Conditions: Common reagents used in these reactions include phosphoramidites, protecting groups, and catalysts for click chemistry. The conditions often involve controlled temperatures and specific solvents to ensure the desired modifications .
Major Products: The major products formed from these reactions include functionalized nucleosides and oligodeoxyribonucleotides. These products are used in various applications, including the synthesis of anomeric DNA and other nucleic acid analogs .
Scientific Research Applications
7-Deaza-2’,3’-dideoxyadenosine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Deaza-2’,3’-dideoxyadenosine involves its conversion to adenosine within the cell. This conversion prevents DNA synthesis by inhibiting the action of viral polymerases . The compound targets viral polymerases and interferes with the replication process, thereby inhibiting the proliferation of viruses such as HIV .
Comparison with Similar Compounds
2’,3’-Dideoxyadenosine: Another nucleoside analogue used in antiviral research.
2’,3’-Dideoxyuridine: A similar compound used in the synthesis of anomeric DNA.
7-Deazaadenosine: A related compound with modifications at the 7-position, used in nucleic acid chemistry.
Uniqueness: 7-Deaza-2’,3’-dideoxyadenosine is unique due to its specific modifications that enhance its antiviral properties and its ability to be functionalized for various applications. Its structure allows for the creation of clickable adducts and the synthesis of modified nucleic acids, making it a versatile tool in scientific research .
Properties
IUPAC Name |
[5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c12-10-8-3-4-15(11(8)14-6-13-10)9-2-1-7(5-16)17-9/h3-4,6-7,9,16H,1-2,5H2,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMONOBVOMFRFGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=CC3=C(N=CN=C32)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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